

An In-depth Technical Guide to Nitrothal-isopropyl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrothal-isopropyl**

Cat. No.: **B166428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **Nitrothal-isopropyl** (CAS No. 10552-74-6). The information is curated for professionals in research and development, offering detailed data, structural information, and generalized experimental protocols.

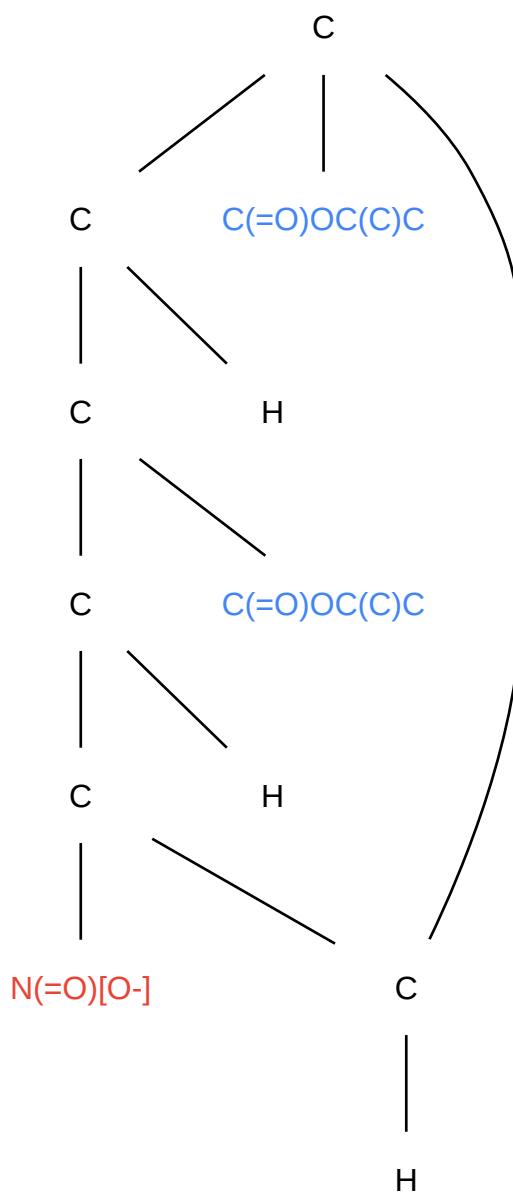
Chemical Identity and Structure

Nitrothal-isopropyl is an organic compound classified as a nitrobenzoic acid, an isopropyl ester, and a diester.^{[1][2]} It is primarily known for its use as a fungicide.^[3]

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	10552-74-6	[1] [2] [3] [4] [5]
IUPAC Name	dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate	[2] [3]

| Synonyms | Diisopropyl 5-nitroisophthalate, 5-nitro-isophthalic acid diisopropyl ester, Pallitop |
[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) |


Table 2: Structural Information

Representation	Value	Reference
Molecular Formula	C₁₄H₁₇NO₆	[1] [4] [5] [7]
SMILES	CC(C)OC(=O)C1=CC(=CC(=C 1)--INVALID-LINK-- [O-])C(=O)OC(C)C	[1] [7] [8]
InChI	InChI=1S/C14H17NO6/c1- 8(2)20-13(16)10-5- 11(14(17)21-9(3)4)7-12(6- 10)15(18)19/h5-9H,1-4H3	[1] [4] [7] [9]

| InChIKey | VJAWBEFMCIINFU-UHFFFAOYSA-N |[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[9\]](#) |

The structure of **Nitrothal-isopropyl** features a central benzene ring substituted with a nitro group (-NO₂) and two isopropyl ester groups at positions 1, 3, and 5.

Chemical Structure of Nitrothal-isopropyl

[Click to download full resolution via product page](#)

Caption: 2D representation of **Nitrothal-isopropyl**'s core structure.

Physicochemical Properties

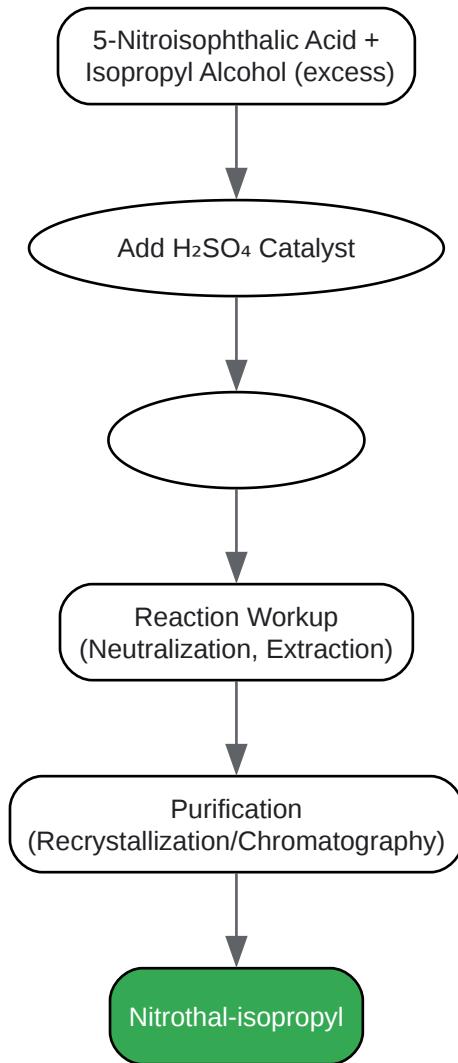
The physical and chemical characteristics of **Nitrothal-isopropyl** are summarized below. It is described as a colorless to pale yellow liquid.^[4]

Table 3: Physicochemical Data

Property	Value	Reference
Molecular Weight	295.29 g/mol	[2] [5] [8] [10]
Melting Point	65 °C	[11]
Boiling Point	397.9 °C at 760 mmHg	[11]
Density	1.21 g/cm ³	[11]
Water Solubility	9.14 x 10 ⁻⁶ M	[1] [11]
Vapor Pressure	1.53 x 10 ⁻⁶ mmHg at 25°C	[11]
XLogP3	3.1	[7] [11]
Topological Polar Surface Area	98.4 Å ²	[1] [2]

| Storage Conditions | 0-6 °C, Ambient (>5 °C) |[\[1\]](#)[\[11\]](#)[\[12\]](#) |

Experimental Protocols

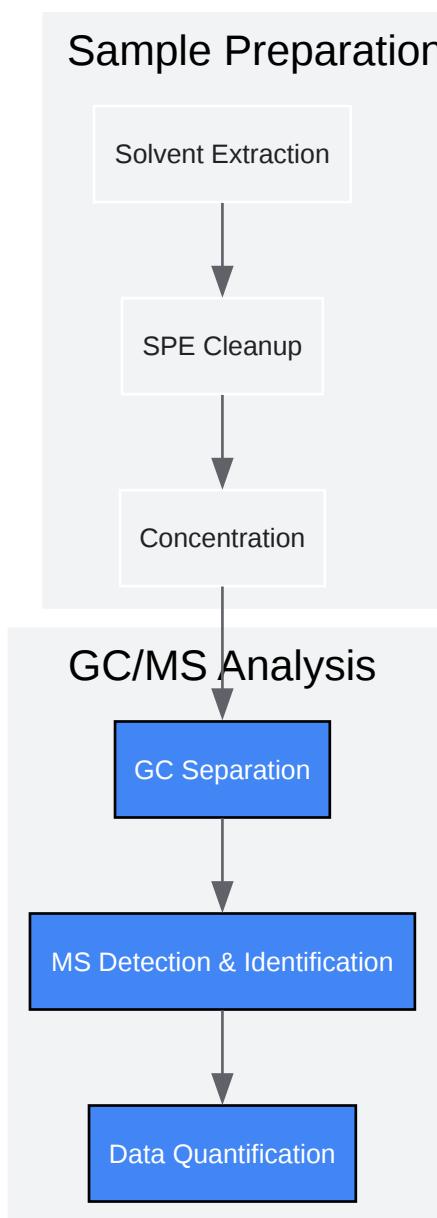

While specific, detailed experimental protocols for proprietary development are not publicly available, this section outlines generalized methodologies for the synthesis and analysis of **Nitrothal-isopropyl** based on standard organic chemistry principles and analytical techniques mentioned in the literature.

Nitrothal-isopropyl can be synthesized via the esterification of 5-nitroisophthalic acid with isopropyl alcohol. The reaction typically requires an acid catalyst and heat to proceed.

- Reaction Setup: 5-nitroisophthalic acid is dissolved in an excess of isopropyl alcohol, which serves as both a reactant and a solvent.
- Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.
- Heating: The reaction mixture is heated to reflux to drive the esterification process. Water, a byproduct of the reaction, is removed to shift the equilibrium towards the product side.

- Workup and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The remaining mixture is neutralized, and the crude product is extracted using an organic solvent. The final product is purified through techniques like recrystallization or column chromatography.

Generalized Synthesis Workflow


[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **Nitrothal-isopropyl**.

Gas Chromatography-Mass Spectrometry (GC/MS) is a suitable method for the identification and quantification of **Nitrothal-isopropyl** in various matrices.[2][13]

- Sample Preparation:
 - Extraction: The analyte is extracted from the sample matrix (e.g., soil, water, biological tissue) using an appropriate organic solvent.
 - Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
 - Concentration: The sample is concentrated to a final volume, often under a gentle stream of nitrogen.[\[13\]](#)
- GC Separation:
 - Injection: A small volume of the prepared sample is injected into the GC inlet.
 - Column: A non-polar capillary column is typically used for separation based on boiling point and polarity.
 - Oven Program: A temperature gradient is applied to the oven to ensure the separation of components.
- MS Detection:
 - Ionization: As compounds elute from the GC column, they are ionized, typically using Electron Ionization (EI).
 - Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
 - Detection: The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.

GC/MS Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Nitrothal-isopropyl** using GC/MS.

Application and Safety

Nitrothal-isopropyl is primarily used as a non-systemic fungicide, particularly effective against powdery mildew on crops.^[3] Due to the presence of a nitro group, it may have potential reactivity and should be handled with care.^[4] Users should consult the Safety Data Sheet

(SDS) for detailed handling, storage, and disposal information. The compound is intended for research use only and not for diagnostic or therapeutic use.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Nitrothal-isopropyl | C14H17NO6 | CID 43704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. CAS 10552-74-6: Nitrothal-isopropyl | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. PubChemLite - Nitrothal-isopropyl (C14H17NO6) [pubchemlite.lcsb.uni.lu]
- 8. Nitrothal-isopropyl | CAS 10552-74-6 | LGC Standards [lgcstandards.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. echemi.com [echemi.com]
- 12. accustandard.com [accustandard.com]
- 13. env.go.jp [env.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nitrothal-isopropyl: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166428#nitrothal-isopropyl-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com